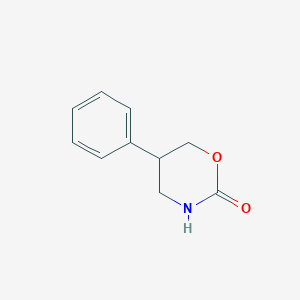

5-Phenyl-1,3-oxazinan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Phenyl-1,3-oxazinan-2-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Phenyl-1,3-oxazinan-2-one and its derivatives are being explored for their therapeutic potential, particularly in anti-inflammatory treatments. The compound's structural properties contribute to its biological activities, making it a candidate for drug development.

Therapeutic Uses

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties. These compounds may inhibit pathways involved in inflammation, providing a basis for developing new anti-inflammatory drugs.

Case Study: Interaction with Biological Macromolecules

A study examined the interactions between this compound and human serum albumin. The findings suggested that the compound's binding affinity could influence its pharmacokinetic profile and therapeutic efficacy. This interaction is crucial for predicting how the compound behaves in biological systems and its potential effectiveness as a drug .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules.

Synthetic Routes

Several methods exist for synthesizing this compound:

- Cyclization Reactions : Primary amines react with dialkyl carbonates to yield oxazinanones through cyclization processes .

- Nucleophilic Substitution : This method often involves the use of sodium azide or other nucleophiles to modify the oxazinanone structure.

Table: Comparison of Synthetic Methods

| Method | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| Cyclization with amines | Cyclization reaction | 35 | Effective for generating various derivatives |

| Nucleophilic substitution | Modification of oxazinanone | Varies | Useful for creating azide derivatives |

The biological activity of this compound is closely linked to its structural characteristics. Research highlights several mechanisms through which this compound may exert its effects:

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in various industrial processes:

Material Science

The compound can be utilized in the production of polymers with specific properties such as enhanced thermal stability or conductivity. Its unique chemical structure allows it to act as a functional monomer in polymer synthesis.

Propriétés

Formule moléculaire |

C10H11NO2 |

|---|---|

Poids moléculaire |

177.20 g/mol |

Nom IUPAC |

5-phenyl-1,3-oxazinan-2-one |

InChI |

InChI=1S/C10H11NO2/c12-10-11-6-9(7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) |

Clé InChI |

ZCDAECTYACKFFB-UHFFFAOYSA-N |

SMILES canonique |

C1C(COC(=O)N1)C2=CC=CC=C2 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.